molecular formula C11H10BrNO2S B6276479 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole CAS No. 1385364-21-5

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

Cat. No. B6276479
CAS RN: 1385364-21-5
M. Wt: 300.2
InChI Key:
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Description

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole (5-BrMPS) is a synthetic compound that has been studied for its potential applications in various scientific fields. 5-BrMPS is a small molecule that can be easily synthesized and has a wide range of properties, including being highly soluble in water, having a relatively low melting point, and being relatively stable. 5-BrMPS has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole is not fully understood. However, it is thought that 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole interacts with proteins and other molecules, and may act as an enzyme inhibitor. 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has also been shown to interact with DNA and RNA, and may act as a gene expression modulator.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole are not fully understood. However, it has been shown to have a variety of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor effects. In addition, 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has been shown to interact with proteins and other molecules, and may act as an enzyme inhibitor.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole in laboratory experiments are its low cost, ease of synthesis, and its relatively low melting point and high solubility in water. However, there are some limitations to using 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole in laboratory experiments, such as its potential to cause irritation to the skin and eyes, and its potential to cause allergic reactions in some individuals.

Future Directions

Future research on 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole should focus on further exploring its potential applications in biochemistry, pharmacology, and biotechnology. In particular, further research should focus on its potential as an enzyme inhibitor, a gene expression modulator, and a drug candidate. Additionally, further research should focus on exploring the biochemical and physiological effects of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole, as well as its potential side effects. Finally, further research should focus on the development of new methods for the synthesis of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole.

Synthesis Methods

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole can be synthesized using a variety of methods, including an aqueous reaction of bromoacetaldehyde and 2-methoxyphenylsulfanylmethyl-1,2-oxazole. The reaction is catalyzed by a strong acid, such as sulfuric acid, and yields 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole as a product. This method is relatively simple and efficient, and can be used for the synthesis of larger quantities of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole.

Scientific Research Applications

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and biotechnology. In biochemistry, 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has been studied for its potential as an enzyme inhibitor, as well as its ability to interact with proteins and other molecules. In pharmacology, 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has been studied for its potential as a drug candidate, and has been shown to have a variety of pharmacological effects. In biotechnology, 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has been studied for its potential as a gene expression modulator, as well as its ability to inhibit the growth of certain bacterial and fungal species.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole' involves the reaction of 5-bromo-2-methoxybenzyl chloride with sodium sulfide followed by cyclization with oxalyl chloride and 2-amino-2-methyl-1-propanol.", "Starting Materials": [ "5-bromo-2-methoxybenzyl chloride", "sodium sulfide", "oxalyl chloride", "2-amino-2-methyl-1-propanol" ], "Reaction": [ "Step 1: 5-bromo-2-methoxybenzyl chloride is reacted with sodium sulfide in DMF to form 5-bromo-2-methoxyphenyl thioether.", "Step 2: The thioether is then cyclized with oxalyl chloride in the presence of DMF to form 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-dioxazole.", "Step 3: The dioxazole is then treated with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole." ] }

CAS RN

1385364-21-5

Product Name

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.2

Purity

95

Origin of Product

United States

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